1-benzyl-3-methyl-1H-indazol-4-amine chemical structure
1-benzyl-3-methyl-1H-indazol-4-amine chemical structure
An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-3-methyl-1H-indazol-4-amine
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1] This guide provides a comprehensive technical overview of the proposed synthesis, structural elucidation, and potential biological significance of a novel derivative, 1-benzyl-3-methyl-1H-indazol-4-amine. Given the absence of this specific molecule in current literature, this document serves as a predictive guide, leveraging established synthetic methodologies and spectroscopic data from analogous compounds to provide a robust framework for its preparation and characterization.
Introduction: The Prominence of the Indazole Scaffold
Indazoles, bicyclic heterocyclic aromatic compounds, are of immense interest in pharmaceutical research due to their wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic efficacy of indazole derivatives is often modulated by the nature and position of substituents on the indazole core. The 1-benzyl moiety is a common feature in pharmacologically active indazoles, known to influence their binding to biological targets.[4][5] Similarly, the 3-methyl and 4-amino substitutions are recognized for their roles in tuning the electronic and steric properties of the molecule, which can be critical for receptor interaction and metabolic stability.[2][6] This guide focuses on the synthesis and characterization of 1-benzyl-3-methyl-1H-indazol-4-amine, a compound that combines these key pharmacophoric elements.
Proposed Synthesis of 1-benzyl-3-methyl-1H-indazol-4-amine
The synthesis of the target compound can be envisioned through a multi-step process, commencing with the construction of a suitably substituted indazole core, followed by N-benzylation and functional group manipulation. A plausible and efficient synthetic route is outlined below.
Synthetic Workflow
The proposed synthetic pathway involves three main stages:
-
Synthesis of 3-methyl-1H-indazole: This can be achieved from the commercially available 2'-aminoacetophenone through a diazotization and reductive cyclization reaction.
-
N-benzylation of 3-methyl-1H-indazole: Regioselective N-1 benzylation can be accomplished using benzyl bromide in the presence of a suitable base.
-
Nitration and Reduction: Introduction of a nitro group at the 4-position followed by its reduction to the desired amino group.
Caption: Proposed synthetic workflow for 1-benzyl-3-methyl-1H-indazol-4-amine.
Detailed Experimental Protocols
This procedure is adapted from a known method for the synthesis of 3-methyl-1H-indazole from 2'-aminoacetophenone.[7]
-
To a stirred solution of 2'-aminoacetophenone (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide to pH 8-9.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methyl-1H-indazole.
This protocol is based on the highly regioselective N-1 alkylation of indazoles.[8][9][10]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-methyl-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-3-methyl-1H-indazole.
This is a standard electrophilic aromatic substitution reaction.
-
To a stirred mixture of sulfuric acid and nitric acid at 0 °C, slowly add 1-benzyl-3-methyl-1H-indazole (1.0 eq).
-
Maintain the temperature at 0-5 °C and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-3-methyl-4-nitro-1H-indazole.
This is a standard reduction of an aromatic nitro group.
-
To a stirred solution of 1-benzyl-3-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 1-benzyl-3-methyl-1H-indazol-4-amine.
Structural Elucidation and Physicochemical Properties
The unambiguous identification of 1-benzyl-3-methyl-1H-indazol-4-amine will rely on a combination of spectroscopic techniques.
Chemical Structure
Caption: Chemical structure of 1-benzyl-3-methyl-1H-indazol-4-amine.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C15H15N3 |
| Molecular Weight | 237.30 g/mol |
| Predicted LogP | 2.8-3.2 |
| Hydrogen Bond Donors | 1 (from NH2) |
| Hydrogen Bond Acceptors | 2 (from N2 and NH2) |
| Appearance | Expected to be a solid at room temperature |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-benzyl-3-methyl-1H-indazol-4-amine, based on data from analogous compounds.[11][12][13][14][15][16][17]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Benzyl-H |
| ~7.10 | t | 1H | H6 |
| ~6.80 | d | 1H | H5 |
| ~6.50 | d | 1H | H7 |
| ~5.50 | s | 2H | Benzyl-CH₂ |
| ~4.00 | br s | 2H | NH₂ |
| ~2.60 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C4 |
| ~142.0 | C7a |
| ~140.0 | C3 |
| ~136.0 | Benzyl-C (ipso) |
| ~128.5 | Benzyl-C (ortho) |
| ~127.5 | Benzyl-C (para) |
| ~127.0 | Benzyl-C (meta) |
| ~125.0 | C3a |
| ~122.0 | C6 |
| ~110.0 | C5 |
| ~105.0 | C7 |
| ~50.0 | Benzyl-CH₂ |
| ~12.0 | CH₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (asymmetric and symmetric) of NH₂ |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| 1620-1580 | C=C and C=N stretching of aromatic rings |
| 1650-1550 | N-H bending of NH₂ |
| 1500-1400 | Aromatic ring skeletal vibrations |
| 770-730 | C-H out-of-plane bending (ortho-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 237 | [M]⁺ (Molecular ion) |
| 146 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Benzyl cation, likely base peak) |
Potential Biological Significance
The structural motifs present in 1-benzyl-3-methyl-1H-indazol-4-amine suggest a high potential for biological activity.
-
Kinase Inhibition: The aminoindazole core is a well-established hinge-binding motif in many kinase inhibitors.[6] The 4-amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
-
Anti-Cancer and Anti-Angiogenic Activity: N-benzyl indazoles have demonstrated significant anti-cancer and anti-angiogenic properties.[4][18] The benzyl group often occupies a hydrophobic pocket in the active site of target proteins, enhancing binding affinity.
-
Modulation of Physicochemical Properties: The combination of the lipophilic benzyl group and the hydrophilic amino group provides a balanced physicochemical profile, which is often desirable for drug candidates to achieve good oral bioavailability.
Given these considerations, 1-benzyl-3-methyl-1H-indazol-4-amine represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Further studies to evaluate its inhibitory activity against a panel of kinases and its anti-proliferative effects in cancer cell lines are warranted.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and characterization of the novel compound 1-benzyl-3-methyl-1H-indazol-4-amine. By leveraging established synthetic protocols and predictive spectroscopic analysis, this document serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related indazole derivatives. The unique combination of a 1-benzyl, 3-methyl, and 4-amino substitution pattern on the indazole scaffold makes it a compelling target for further investigation in drug discovery programs.
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